Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate
Description
Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate is a synthetic piperidine derivative featuring a sulfonamide-linked phenyl group and a tetrahydrothiophene dioxide moiety. The compound’s structure includes:
- A piperidine ring substituted at position 4 with an ethyl carbamate group.
- A phenylsulfonyl group connected via a carbonyl-amino linker to the piperidine.
- A 1,1-dioxidotetrahydrothiophen-3-yl group attached to the sulfonyl moiety, introducing a sulfone and cyclic sulfone (sultam) motif.
Properties
Molecular Formula |
C19H26N2O7S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
ethyl 4-[[4-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O7S2/c1-2-28-19(23)21-10-7-15(8-11-21)20-18(22)14-3-5-16(6-4-14)30(26,27)17-9-12-29(24,25)13-17/h3-6,15,17H,2,7-13H2,1H3,(H,20,22) |
InChI Key |
PBEGYMULLTXUIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring, a sulfonamide moiety, and a carbonyl group. Its structural complexity suggests a multifaceted interaction with biological targets.
Molecular Formula
- Molecular Formula: C₁₄H₁₈N₂O₄S
- Molecular Weight: 302.36 g/mol
Structural Features
- Piperidine Ring: Contributes to the compound's ability to interact with various biological receptors.
- Sulfonamide Group: Known for its role in enzyme inhibition, particularly in carbonic anhydrases.
- Carbonyl Functionality: May participate in hydrogen bonding, influencing the compound's solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition:
- The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. Research indicates that derivatives of sulfonamides exhibit selective inhibition against specific CA isoforms such as hCA II, IX, and XII .
- Anticancer Activity:
-
Neuropharmacological Effects:
- The piperidine moiety may interact with neurotransmitter systems, potentially influencing mood and cognition. Compounds in this category have been studied for their effects on depression and anxiety disorders.
Case Studies
A recent study synthesized a series of sulfonamide derivatives similar to this compound. The results showed that certain derivatives exhibited potent inhibitory activity against hCA isoforms at nanomolar concentrations. The most promising candidates were subjected to molecular docking studies to elucidate their binding interactions with the enzyme active sites .
Table 1: Inhibitory Activity of Sulfonamide Derivatives
| Compound ID | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) | hCA XII IC50 (nM) |
|---|---|---|---|---|
| 5a | 100 | 50 | 10 | 15 |
| 5m | 200 | 30 | 5 | 12 |
| 6u | 150 | 20 | 8 | 18 |
Data derived from experimental assays comparing various sulfonamide derivatives .
Potential Therapeutic Uses
Given its structural features and biological activities, this compound may have several therapeutic applications:
-
Cancer Treatment:
- Targeting tumor-associated carbonic anhydrases could provide a novel approach to cancer therapy.
-
Neurological Disorders:
- Its potential effects on neurotransmitter systems may offer avenues for treating conditions such as depression or anxiety.
-
Metabolic Disorders:
- By modulating acid-base balance through CA inhibition, it could play a role in managing metabolic acidosis or related disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1-[(4-Chlorophenyl)Sulfonyl]Piperidin-3-Carboxylate (Compound 1)
- Structure : Piperidine-3-carboxylate ester with a 4-chlorophenylsulfonyl group.
- Synthesis : Prepared via reaction of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate under basic aqueous conditions (pH 9–10) .
- Key Differences :
- Substitution at piperidine-3 vs. piperidine-4 in the target compound.
- Chlorophenylsulfonyl group lacks the tetrahydrothiophene dioxide moiety.
Ethyl 4-({[6-(3-Fluorophenyl)Pyridin-3-yl]Carbonyl}Amino)Piperidine-1-Carboxylate (CAS 1033836-69-9)
- Structure: Piperidine-4-carboxylate with a fluorophenylpyridine carbonylamino group.
- Key Differences :
- Replaces the phenylsulfonyl group with a pyridinylfluorophenyl moiety.
- Lacks sulfone functional groups.
- Pharmacological Implications : Pyridine derivatives often exhibit kinase inhibition or CNS activity. The absence of sulfone groups may limit utility in inflammation or protease targeting .
Ethyl 2-[[1-(4-Methylphenyl)SulfonylPiperidine-4-Carbonyl]Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (CAS 721886-73-3)
- Structure : Piperidine-4-carboxylate linked to a benzothiophene ring via a sulfonamide.
- Key Differences :
- Incorporates a benzothiophene core instead of phenyl.
- Retains a methylphenylsulfonyl group but lacks the tetrahydrothiophene dioxide.
- Pharmacological Implications : Benzothiophenes are common in anticancer agents (e.g., raloxifene analogs). The methylsulfonyl group may enhance metabolic stability compared to the target compound’s bulkier sulfone .
Pharmacological and Physicochemical Comparison
Physicochemical Properties
*Estimated based on structural formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
